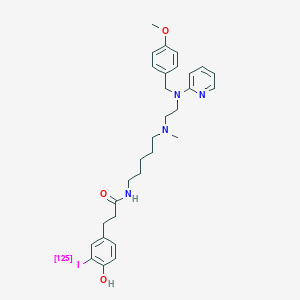

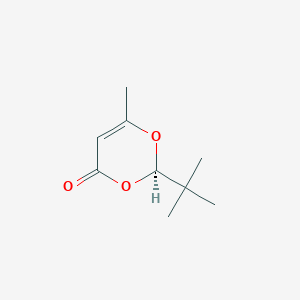

![molecular formula C7H10O2 B011054 Methyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 106813-54-1](/img/structure/B11054.png)

Methyl bicyclo[1.1.1]pentane-1-carboxylate

説明

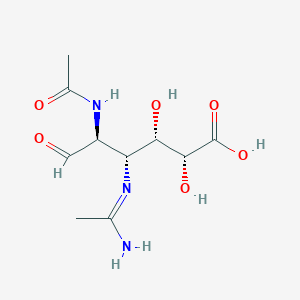

Methyl bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H10O2. It belongs to the class of bicyclic compounds and contains a five-membered ring system. The compound is also known by its IUPAC name, methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate. It has a molecular weight of 188.61 g/mol .

Synthesis Analysis

The synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol, resulting in the esterification of the carboxylic acid group. The reaction typically proceeds under acidic conditions, and the product is obtained after purification and isolation .Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclo[1.1.1]pentane ring system with a carboxylate functional group attached to one of the carbon atoms. The chlorine atom in the chlorocarbonyl group is replaced by a methyl group during esterification .Chemical Reactions Analysis

Methyl bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including hydrolysis (to regenerate the carboxylic acid), nucleophilic substitution, and esterification. These reactions are essential for its functionalization and utilization in organic synthesis .科学的研究の応用

Enantioselective C–H Functionalization

Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes is a conceptually innovative strategy that provides access to chiral substituted BCPs . This work establishes that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .

Bioisosteric Replacement in Drug Design

The bicyclo [1.1.1]pentane (BCP) motif has increasingly received attention as a bioisosteric replacement of benzene rings due to its ability to improve the physicochemical properties of prospective drug candidates .

Mimetics for Ortho/Meta-Substituted Arenes

The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes is described . The results of in-depth ADME (absorption, distribution, metabolism, and excretion) investigations of these systems are presented .

Application in Material Sciences

Over the past three decades, the application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .

Bridge Functionalization

Bridge functionalization of BCP derivatives has been the most accessible thus far . Only recently have reports emerged delineating creative approaches to fill this gap .

Pharmaceutical Industry

The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl and alkyne functional groups, thus altering the pharmacokinetic properties .

特性

IUPAC Name |

methyl bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFOFQQASSASLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[1.1.1]pentane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

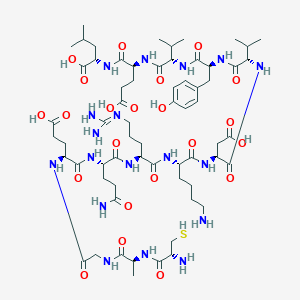

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

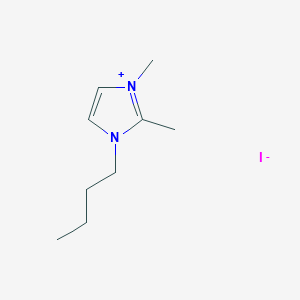

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)